(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride

Chiral building block Enantiomeric purity Asymmetric synthesis

(2R)-2-Amino-N,3,3-trimethylbutanamide hydrochloride (CAS 2276665-28-0) is the hydrochloride salt of the (R)-enantiomer of N-methyl-tert-leucinamide, a chiral α-amino acid amide classified under valine derivatives. With molecular formula C₇H₁₇ClN₂O and molecular weight 180.68 g/mol, this compound appears as a white to pale yellow solid with an ammonia-like odor.

Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
CAS No. 2276665-28-0
Cat. No. B6213314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride
CAS2276665-28-0
Molecular FormulaC7H17ClN2O
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC)N.Cl
InChIInChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m0./s1
InChIKeyMKINSHAGISCSSV-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-N,3,3-trimethylbutanamide Hydrochloride (CAS 2276665-28-0): Chiral tert-Leucine-Derived Building Block for Stereochemically Demanding Research Applications


(2R)-2-Amino-N,3,3-trimethylbutanamide hydrochloride (CAS 2276665-28-0) is the hydrochloride salt of the (R)-enantiomer of N-methyl-tert-leucinamide, a chiral α-amino acid amide classified under valine derivatives . With molecular formula C₇H₁₇ClN₂O and molecular weight 180.68 g/mol, this compound appears as a white to pale yellow solid with an ammonia-like odor . It is the D-tert-leucine N-methylamide hydrochloride, structurally characterized by a bulky tert-butyl group adjacent to the chiral center and a mono-N-methylamide terminus. The compound serves as a chiral building block in asymmetric synthesis and peptide coupling research, where the (R)-configuration is specifically required for D-amino acid-derived peptidomimetics . It is catalogued as the BUM ligand in the PDB (ligand code BUM, though referring to the (S)-enantiomer), associated with MMP-9 inhibitor complexes .

Why Generic Substitution Fails for (2R)-2-Amino-N,3,3-trimethylbutanamide Hydrochloride: Enantiomer, Salt Form, and N-Substitution Differentiation


The compound cannot be generically substituted due to three orthogonal dimensions of structural differentiation that are independently critical for research reproducibility. First, the (R)-enantiomer (CAS 2276665-28-0) is the D-tert-leucine-derived stereoisomer; substituting the widely available (S)-enantiomer (L-tert-leucine methylamide, CAS 89226-12-0) inverts chirality and can abolish or reverse stereospecific biological activity or chiral induction . Second, the hydrochloride salt form confers water solubility distinct from the free base (CAS 515140-27-9), which is sparingly soluble in water but soluble in organic solvents — a difference that directly impacts formulation and reaction medium compatibility . Third, the mono-N-methylamide (N,3,3-trimethyl) retains an amide NH available for hydrogen bonding, whereas the N,N-dimethyl analog (CAS 1422130-24-2 for the (R)-N,N-dimethyl variant or CAS 230643-53-5) eliminates this donor, altering conformational preferences and intermolecular interactions . These three variables — stereochemistry, salt form, and N-substitution pattern — are not interchangeable without fundamentally altering experimental outcomes.

Quantitative Differentiation Evidence for (2R)-2-Amino-N,3,3-trimethylbutanamide Hydrochloride (2276665-28-0) vs. Closest Analogs


Enantiomeric Configuration: (R)-D-tert-Leucine N-Methylamide HCl vs. (S)-L-tert-Leucine Methylamide in Chiral Peptide Synthesis

The target compound is the (R)-enantiomer hydrochloride salt, derived from D-tert-leucine. Its (S)-counterpart (L-tert-leucine methylamide, CAS 89226-12-0) is widely commercially available and is the form documented in PDB entries 1GKC and 1GKD as the MMP-9 inhibitor complex ligand (BUM) . Patent EP 1224211 explicitly requires L-tert-leucine-N-methylamide with enantiomeric excess >98% for dipeptide pharmaceutical synthesis, demonstrating that enantiopurity is a non-negotiable specification — but the required enantiomer depends entirely on the target stereochemistry . When the D-amino acid configuration is needed (e.g., for D-peptide peptidomimetics resistant to proteolysis), the (R)-enantiomer must be specifically sourced.

Chiral building block Enantiomeric purity Asymmetric synthesis

Hydrochloride Salt vs. Free Base: Aqueous Solubility Differentiation for Formulation Compatibility

The hydrochloride salt (CAS 2276665-28-0) is reported to be soluble in water, whereas the free base form (CAS 515140-27-9) is described as sparingly soluble in water but exhibiting good solubility in organic solvents such as dichloromethane and ethyl acetate . This solubility inversion is critical for applications requiring aqueous reaction media, biochemical assays, or salt-form-specific crystallization behavior. A closely related but distinct hydrochloride salt, (S)-2-amino-N,3,3-trimethylbutanamide hydrochloride (CAS 168974-05-8), shares the HCl salt advantage but bears the opposite enantiomeric configuration .

Salt form Aqueous solubility Formulation development

Mono-N-Methylamide vs. N,N-Dimethylamide: Hydrogen-Bond Donor Availability and Steric Profile

The target compound bears a mono-N-methylamide terminus (N,3,3-trimethyl), preserving one amide NH hydrogen-bond donor. In contrast, the N,N-dimethyl analog (CAS 1422130-24-2 for the (R)-enantiomer HCl, or CAS 230643-53-5 for the free base) has both amide hydrogens replaced by methyl groups, eliminating all amide NH donors . This structural difference has been exploited in peptide coupling studies: the N-methylamide serves as a C-terminal blocking group for peptide synthesis that retains one hydrogen-bonding site, whereas the N,N-dimethylamide functions as a fully capped, hydrogen-bond-inert terminus . The retained NH in the target compound can participate in secondary structure stabilization and molecular recognition events that the dimethyl analog cannot.

N-methylamide Hydrogen bonding Conformational control

Enantiomeric Excess Specification in Patented Dipeptide Synthesis: ≥98% ee as a Procurement Quality Requirement

European Patent EP 1224211 A1 (and corresponding WO 0130807A1) discloses the preparation of N-formyl-L-leucyl-L-tert-leucine-N-methylamide, a pharmaceutical dipeptide intermediate. The patent explicitly specifies that L-tert-leucine-N-methylamide must be used with an enantiomeric excess greater than 98% . While the patented process uses the (S)-enantiomer, the specification establishes a quantifiable procurement benchmark: for any enantiomer of tert-leucine N-methylamide used in chiral dipeptide synthesis, enantiomeric excess ≥98% is required to ensure stereochemical integrity of the final product. Commercial suppliers of the (R)-enantiomer hydrochloride typically report purity ≥95% or ≥97%, making enantiomeric excess verification a critical quality control checkpoint during procurement .

Enantiomeric excess Dipeptide synthesis Pharmaceutical intermediate

Optimal Research and Industrial Application Scenarios for (2R)-2-Amino-N,3,3-trimethylbutanamide Hydrochloride (2276665-28-0)


D-Amino Acid-Containing Peptidomimetic Synthesis Requiring Proteolytic Stability

When designing peptide-based therapeutics or probes resistant to endogenous proteases, incorporating D-amino acids at strategic positions is a well-established strategy. The (R)-enantiomer of tert-leucine N-methylamide provides the D-configuration with the sterically demanding tert-butyl side chain that further restricts conformational flexibility and enhances metabolic stability. The N-methylamide terminus serves as a C-terminal cap that retains one hydrogen-bond donor, enabling β-sheet interactions while preventing undesired C-terminal elongation . The hydrochloride salt ensures aqueous solubility during solution-phase peptide coupling, compatible with standard coupling reagents such as HATU or EDC/HOAt .

Chiral Auxiliary in Asymmetric Synthesis of (R)-α-Amino Acids

The tert-leucine scaffold has been demonstrated as an effective chiral auxiliary for the enantioselective synthesis of (R)-α-amino acids via heterocyclic intermediates . The (R)-enantiomer N-methylamide hydrochloride serves as a direct precursor for generating the chiral heterocyclic template (e.g., imidazolidin-4-ones), where the tert-butyl group provides powerful steric bias for facial selectivity. The mono-N-methylamide functionality is essential for forming the heterocyclic ring system, as the NH participates in cyclization, whereas an N,N-dimethylamide would be unreactive in this transformation.

Abiotic Peptide Bond Formation Studies: Stereochemical Preference in Prebiotic Chemistry

As documented by Hill et al. (2003), competitive activated couplings of N-acyl amino acid derivatives with binary, ternary, and quaternary mixtures reveal enantioselection in abiotic peptide bond formation . 2-Amino-N,N,3-trimethylbutanamide (or its mono-N-methyl analog) has been specifically cited as a reagent for studying stereochemistry preference in competitive peptide coupling reactions under abiotic conditions . The (R)-enantiomer hydrochloride enables investigation of D-amino acid incorporation bias in prebiotic peptide synthesis models, providing a direct probe for homochirality questions in origins-of-life research.

MMP-9 Inhibitor Probe Development with D-Amino Acid Backbone

The PDB structures 1GKC (2.3 Å) and 1GKD (2.1 Å) reveal the (S)-enantiomer of 2-amino-N,3,3-trimethylbutanamide bound within the MMP-9 catalytic domain as part of a reverse hydroxamate inhibitor complex . The (R)-enantiomer serves as the complementary stereochemical probe for structure-activity relationship (SAR) studies investigating stereochemical tolerance at this position. Systematic comparison of (R)- vs. (S)-enantiomer binding affinity can reveal whether the MMP-9 active site exhibits enantioselective recognition, informing the design of stereochemically optimized inhibitors. The hydrochloride salt form facilitates direct use in aqueous biochemical assay buffers.

Quote Request

Request a Quote for (2R)-2-amino-N,3,3-trimethylbutanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.